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Compound of Interest

Compound Name: 4-(2-Methoxyphenoxy)piperidine

Cat. No.: B1587417 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyphenoxy)piperidine

Introduction
4-(2-Methoxyphenoxy)piperidine is a heterocyclic compound featuring a piperidine ring linked

to a methoxy-substituted phenyl group via an ether linkage. Its molecular formula is

C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol .[1][2] This molecule serves as a crucial

building block and intermediate in the synthesis of a wide range of pharmaceuticals, particularly

those targeting neurological disorders.[3] Given its role in drug discovery and development, the

unambiguous confirmation of its chemical structure is paramount for ensuring the identity,

purity, and quality of synthesized materials.

This guide presents a comprehensive, multi-technique analytical workflow for the structural

elucidation of 4-(2-methoxyphenoxy)piperidine. It is designed for researchers, analytical

scientists, and drug development professionals, providing not just procedural steps but also the

underlying scientific rationale for each experimental choice. By integrating data from Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy, we can achieve a self-validating system that confirms the molecular structure

with the highest degree of confidence.

The Analytical Strategy: An Integrated Approach
The structural confirmation of a novel or synthesized molecule is never reliant on a single

technique. Instead, it requires a cohesive strategy where each analytical method provides a
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unique and complementary piece of the structural puzzle. Our approach begins with

determining the molecular mass and elemental formula, proceeds to identify the functional

groups present, and culminates in mapping the precise connectivity of every atom in the

molecule.

The logical flow of this process is visualized below.
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Caption: Analytical workflow for structure elucidation.

Part 1: Molecular Weight and Formula Confirmation
via Mass Spectrometry
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Expertise & Rationale: Mass spectrometry is the foundational step, providing the molecular

weight of the compound. We employ Electrospray Ionization (ESI) as it is a "soft" ionization

technique ideal for polar molecules like 4-(2-methoxyphenoxy)piperidine, minimizing

fragmentation during ionization and yielding a clear protonated molecular ion, [M+H]⁺.[4]

Tandem MS (MS/MS) is then used to induce fragmentation in a controlled manner, revealing

key structural motifs.[5]

Experimental Protocol: ESI-MS/MS
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable

solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with

an ESI source.

Ionization Mode: Set the instrument to positive ion mode.

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the precursor ion

[M+H]⁺.

Product Ion Scan (MS/MS): Isolate the precursor ion and perform a product ion scan by

inducing fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., N₂

or Ar). Optimize collision energy to generate a rich fragmentation spectrum.[4]

Data Presentation: Predicted Mass and Fragments
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Ion Description Predicted m/z Rationale

[M+H]⁺ 208.13
Protonated parent molecule

(C₁₂H₁₈NO₂⁺).[6]

[M+Na]⁺ 230.11
Sodium adduct, common in

ESI.[6]

Fragment 1 123.08

Loss of the piperidine ring

(C₅H₁₀N), resulting in the

methoxyphenoxy cation.

Fragment 2 99.10

Cleavage of the ether bond,

resulting in the protonated 4-

hydroxypiperidine cation.

Fragment 3 84.08

Fragmentation of the

piperidine ring, often leading to

a stable iminium ion.[4]

The detection of the protonated molecule at m/z 208.13 provides strong evidence for the

molecular formula C₁₂H₁₇NO₂. The fragmentation pattern gives initial, valuable clues about the

major structural components—the methoxyphenyl group and the piperidine moiety.

Part 2: Functional Group Identification via Infrared
(IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the

functional groups present in a molecule. The presence of an ether, a secondary amine, and an

aromatic ring in 4-(2-methoxyphenoxy)piperidine will produce a series of characteristic

absorption bands.

Experimental Protocol: FTIR-ATR
Sample Preparation: Place a small amount of the neat sample (if liquid or oil) or a KBr pellet

(if solid) directly onto the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹.
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Background Correction: Perform a background scan of the clean ATR crystal prior to sample

analysis to subtract atmospheric (CO₂, H₂O) contributions.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber
(cm⁻¹)

Functional Group Vibration Type Significance

3350–3310
Secondary Amine (N-

H)
Stretch

A single, sharp band

confirms the R₂N-H

structure of the

piperidine ring.[7][8]

~3050 Aromatic C-H Stretch

Indicates the

presence of the

phenyl ring.

~2950-2800 Aliphatic C-H Stretch

Corresponds to the

piperidine and

methoxy CH groups.

1600, 1495 Aromatic C=C Bend

Characteristic

absorptions for the

benzene ring.

~1250
Aryl-Alkyl Ether (C-O-

C)
Asymmetric Stretch

Strong band indicating

the Ar-O-C linkage.[9]

1250–1020 Aliphatic Amine (C-N) Stretch

Confirms the C-N

bonds within the

piperidine structure.[7]

910-665
Secondary Amine (N-

H)
Wag

A broad band further

supporting the

presence of the N-H

group.[7]

The IR spectrum provides a confirmatory fingerprint, aligning perfectly with the proposed

structure by identifying the secondary amine, the aromatic ether, and the aliphatic components.
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Part 3: Definitive Structure Mapping via NMR
Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for

structure elucidation, providing unambiguous evidence of atomic connectivity through the

analysis of chemical shifts, signal multiplicities, and coupling constants.[10] A combination of ¹H

NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the

complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS)

as an internal standard (δ 0.00).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum.

The signal corresponding to the N-H proton will disappear, confirming its assignment.[8]

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon

environments.

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC (¹H-

¹³C correlation) experiments to confidently map proton-proton and proton-carbon

connectivities.

Data Presentation: Predicted ¹H NMR Data (500 MHz,
CDCl₃)
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Proton
Label (See
Structure)

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

Hₐ-Hₑ 6.8 – 7.2 m 4H -
Aromatic

Protons

Hf ~4.3 m 1H -

Piperidine

C4-H

(methine)

Hg ~3.85 s 3H -

Methoxy

Protons (-

OCH₃)

Hh, Hi 2.8 – 3.2 m 4H -

Piperidine

C2-H₂, C6-H₂

(adjacent to

N)

Hj, Hk 1.8 – 2.2 m 4H -
Piperidine

C3-H₂, C5-H₂

Hl ~1.7 br s 1H -
Amine Proton

(N-H)

Data Presentation: Predicted ¹³C NMR Data (125 MHz,
CDCl₃)
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Carbon Label (See
Structure)

Predicted Chemical Shift
(δ, ppm)

Assignment

C1, C2 145 - 155 Aromatic Carbons (C-O)

C3-C6 110 - 125 Aromatic Carbons (C-H)

C7 72 - 78 Piperidine C4 (methine, C-O)

C8 ~55.9 Methoxy Carbon (-OCH₃)

C9, C12 43 - 48
Piperidine C2, C6 (adjacent to

N)

C10, C11 30 - 35 Piperidine C3, C5

The combination of ¹H and ¹³C NMR data provides a complete and detailed map of the

molecule's carbon-hydrogen framework, confirming the specific arrangement of the

methoxyphenoxy group at the 4-position of the piperidine ring.

Caption: Final Elucidated Structure with Atom Labeling.

Part 4: Orthogonal Verification via Chromatographic
Analysis
Expertise & Rationale: Chromatographic techniques like HPLC are essential for verifying the

purity of the sample. Spectroscopic analysis assumes a pure compound; impurities can

introduce extraneous signals and lead to incorrect structural assignments. A reversed-phase

HPLC method provides an orthogonal check on sample integrity.[11][12]

Experimental Protocol: RP-HPLC-UV
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 275 nm).
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Sample Preparation: Dissolve the sample in the mobile phase.

Analysis: Inject the sample and analyze the chromatogram for the presence of a single major

peak, which would indicate high purity.

Conclusion
The structural elucidation of 4-(2-methoxyphenoxy)piperidine is successfully and reliably

achieved through a systematic and integrated analytical approach. Mass spectrometry confirms

the molecular weight of 207.27 g/mol and the elemental formula of C₁₂H₁₇NO₂. FTIR

spectroscopy validates the presence of key functional groups, including the secondary amine,

aromatic ether, and aliphatic systems. Finally, ¹H and ¹³C NMR spectroscopy provide the

definitive, high-resolution map of atomic connectivity, confirming the precise arrangement of all

atoms. This self-validating workflow ensures the highest level of scientific integrity and is an

essential component of quality control and research in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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